molecular formula C19H22N6O4S B13862153 6'-HydroxyN-DesisopropylDelavirdine

6'-HydroxyN-DesisopropylDelavirdine

Cat. No.: B13862153
M. Wt: 430.5 g/mol
InChI Key: BGMBSVSNLDPVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-HydroxyN-DesisopropylDelavirdine is a metabolite of Delavirdine, which is a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor. This compound is known for its role in the inhibition of viral replication, particularly in the context of HIV treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-HydroxyN-DesisopropylDelavirdine involves multiple steps, including the Fischer indole synthesis, Heck alkylation, and transformation of intermediate compounds. The Fischer indole synthesis is a key step, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole .

Industrial Production Methods

Industrial production methods for 6’-HydroxyN-DesisopropylDelavirdine are not extensively documented. the use of environmentally benign solvents like water and the application of green chemistry principles are encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6’-HydroxyN-DesisopropylDelavirdine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

6’-HydroxyN-DesisopropylDelavirdine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and its role in inhibiting viral replication.

    Medicine: Explored for its therapeutic potential in treating viral infections, particularly HIV.

    Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

The mechanism of action of 6’-HydroxyN-DesisopropylDelavirdine involves binding directly to viral reverse transcriptase (RT) and blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This disruption occurs by interfering with the enzyme’s catalytic site, thereby inhibiting viral replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H22N6O4S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-[4-(3-amino-6-oxo-1H-pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C19H22N6O4S/c1-30(28,29)23-13-2-4-15-12(10-13)11-16(21-15)19(27)25-8-6-24(7-9-25)18-14(20)3-5-17(26)22-18/h2-5,10-11,21,23H,6-9,20H2,1H3,(H,22,26)

InChI Key

BGMBSVSNLDPVGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=O)N4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.